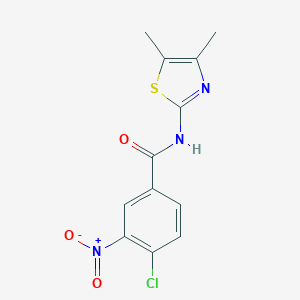
4-(4-chloro-2-methylphenoxy)-N-(heptan-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chloro-2-methylphenoxy)-N-(heptan-2-yl)butanamide is an organic compound that belongs to the class of phenoxyalkylamides This compound is characterized by the presence of a chlorinated aromatic ring and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-2-methylphenoxy)-N-(heptan-2-yl)butanamide typically involves the reaction of 4-chloro-2-methylphenol with 1-bromohexane to form 4-(4-chloro-2-methylphenoxy)hexane. This intermediate is then reacted with butanoyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Dichloromethane or toluene
Catalyst: Triethylamine or pyridine
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-chloro-2-methylphenoxy)-N-(heptan-2-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized using reagents like potassium permanganate.
Reduction: The amide group can be reduced to an amine using lithium aluminum hydride.
Substitution: The chlorine atom on the aromatic ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxyalkylamides.
Scientific Research Applications
4-(4-chloro-2-methylphenoxy)-N-(heptan-2-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-chloro-2-methylphenoxy)-N-(heptan-2-yl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chloro-2-methylphenoxy)butanoic acid
- 4-(4-chloro-2-methylphenoxy)-N-methylbutanamide
- 4-(4-chloro-2-methylphenoxy)-N-(2-methylpropyl)butanamide
Uniqueness
4-(4-chloro-2-methylphenoxy)-N-(heptan-2-yl)butanamide is unique due to its specific substitution pattern on the aromatic ring and the presence of a butanamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C18H28ClNO2 |
|---|---|
Molecular Weight |
325.9 g/mol |
IUPAC Name |
4-(4-chloro-2-methylphenoxy)-N-heptan-2-ylbutanamide |
InChI |
InChI=1S/C18H28ClNO2/c1-4-5-6-8-15(3)20-18(21)9-7-12-22-17-11-10-16(19)13-14(17)2/h10-11,13,15H,4-9,12H2,1-3H3,(H,20,21) |
InChI Key |
OWJJKVRAKVNFOQ-UHFFFAOYSA-N |
SMILES |
CCCCCC(C)NC(=O)CCCOC1=C(C=C(C=C1)Cl)C |
Canonical SMILES |
CCCCCC(C)NC(=O)CCCOC1=C(C=C(C=C1)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)quinoline-4-carboxamide](/img/structure/B333414.png)
![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-3-cyclopentylpropanamide](/img/structure/B333415.png)
![4-{3,5-dimethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B333416.png)
![3-(2-Ethylphenyl)-2-[(2-ethylphenyl)imino]-5-[(5-{4-nitro-2-methylphenyl}-2-furyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B333417.png)

![5-[(1,3-benzothiazol-2-yloxy)acetyl]-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B333421.png)
![5-[(1,3-benzothiazol-2-yloxy)acetyl]-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B333424.png)
![11-(4-chlorophenyl)-10-[(4-chlorophenyl)acetyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B333425.png)
![Propyl 2-({[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B333429.png)
![Methyl 6-methyl-2-{[(3-methyl-2-phenyl-4-quinolinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B333430.png)
![6-bromo-2-[4-(4-morpholinylcarbonyl)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B333434.png)
![2-(4-bromophenyl)-4-[(2-methyl-1H-benzimidazol-1-yl)carbonyl]quinoline](/img/structure/B333435.png)
![1-[(1,3-Benzothiazol-2-ylsulfanyl)acetyl]-2,2,4-trimethyl-4-(4-methylphenyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B333436.png)
![Methyl 2-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B333437.png)
